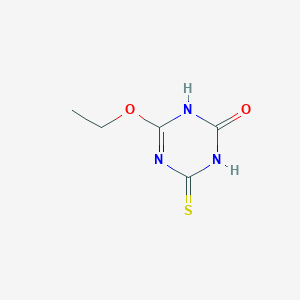

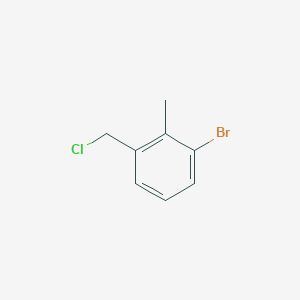

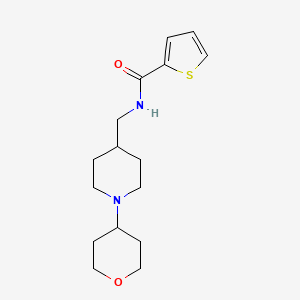

![molecular formula C14H15N3OS B2503373 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 380478-29-5](/img/structure/B2503373.png)

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one" is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and chemical properties. The structure of the compound suggests that it may have interesting reactivity due to the presence of the dimethylamino group and the phenyl group attached to the thieno[2,3-d]pyrimidin-4-one core.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been reported in the literature. For instance, a method for synthesizing 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives involves the reduction of substituted dihydrothienopyrimidinones with sodium borohydride or lithium aluminum hydride, followed by amination to yield the final products . Another study describes the synthesis of a 4-(dimethylamino)phenyl substituted dihydropyrimidin-2-one using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones has been investigated using X-ray diffraction, revealing the tautomeric form with a localized N(1)=C(2) bond in crystals . This information is crucial for understanding the electronic structure and reactivity of the compound. The presence of substituents such as the dimethylamino and phenyl groups can further influence the molecular geometry and electronic distribution, potentially affecting the compound's chemical behavior.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For example, they can condense with aromatic aldehydes and furfural in the presence of NaOH to form substituted derivatives . Additionally, the dimethylamino group in related compounds has been shown to participate in reactions with heterocumulenes, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives . These reactions highlight the potential reactivity of the dimethylamino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ones and their derivatives are influenced by their molecular structure. The introduction of electron-donating groups like dimethylamino can affect the compound's basicity, solubility, and stability. For instance, pyridinols with dimethylamino substituents have been found to exhibit interesting antioxidant properties, which could be indicative of the reactivity of the dimethylamino group in the compound of interest . The phenyl group may also contribute to the lipophilicity and potential biological activity of the compound.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Routes : New synthetic methodologies have been developed for the class of compounds that include 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, showcasing heterocyclization techniques involving aromatic aldehydes. These methods have allowed for the isolation of unoxidized intermediates, such as 2-aryl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones, under specific conditions (Davoodnia et al., 2009).

Complex Formation with Metal Ions : The compound's analogs have been studied for their ability to form complexes with metal ions such as Cu(II), Cd(II), and Mn(II). These studies reveal insights into the bonding nature of the pyrimidine bases with metal ions, where the carbonyl group plays a critical role in the interaction (Dixon & Wells, 1986).

Applications in Material Science

- Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, attributed to their twisted geometries and variable molecular conformations. These properties have been leveraged for the development of colorimetric pH sensors and logic gates, highlighting the compound's potential in sensor technology and material science (Yan et al., 2017).

Potential Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Effects : Certain derivatives of pyrimidin-2-amine, closely related to the target compound, have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of such compounds in developing new antifungal agents, although not directly related to 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (Jafar et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit broad-spectrum antibacterial and antifungal activity .

Mode of Action

It is known that similar compounds interact with various cellular targets to exert their antimicrobial effects .

Biochemical Pathways

It is known that similar compounds can interfere with essential biochemical pathways in bacteria and fungi, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good traditional drug-like properties . .

Result of Action

The compound “2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that the compound’s action results in the death of a wide range of bacteria and fungi.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLNSNWFBDELBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

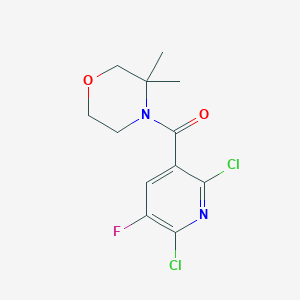

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

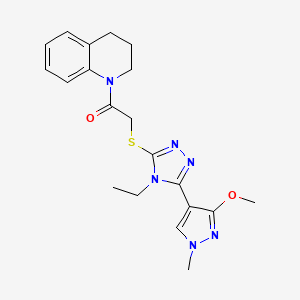

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

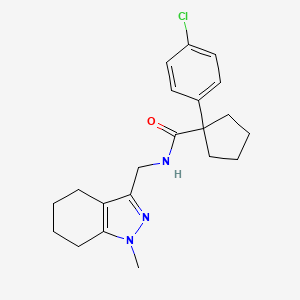

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)